Quercitrin

Catalog No.
S540826
CAS No.
522-12-3
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quercitrin

CAS Number

522-12-3

Product Name

Quercitrin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15-,17+,18+,21-/m0/s1

InChI Key

OXGUCUVFOIWWQJ-HQBVPOQASA-N

SMILES

Array

solubility

PRACTICALLY INSOL IN COLD WATER, ETHER; SOL IN ALCOHOL; MODERATELY SOL IN HOT WATER; SOL IN AQ ALKALINE SOLN
0.064 mg/mL at 16 °C

Synonyms

thujin;FLAVIN;ci75720;usafcf-2;c.i.75720;nci-c60102;QUERCETRIN;QUERCITRIN;quercimelin;QUERCITROSIDE

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

The exact mass of the compound Quercitrin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insol in cold water, ether; sol in alcohol; moderately sol in hot water; sol in aq alkaline soln0.064 mg/ml at 16 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9221. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Quercitrin (quercetin 3-O-rhamnoside) is a naturally occurring flavonol glycoside that serves as a highly stable, site-specific precursor to the aglycone quercetin. In industrial and pharmaceutical procurement, quercitrin is prioritized over its aglycone and other common glycosides (such as isoquercitrin or rutin) due to its unique rhamnose moiety. This structural feature confers distinct aqueous thermal stability, sonochemical resilience, and resistance to upper gastrointestinal absorption [1]. These properties make it a critical raw material for colon-targeted drug delivery systems and advanced extraction workflows where standard quercetin would rapidly degrade or absorb prematurely [2].

Generic substitution with quercetin or alternative glycosides like isoquercitrin fundamentally alters product performance and processability. While isoquercitrin (a glucoside) is rapidly hydrolyzed by lactase phlorizin hydrolase in the small intestine, quercitrin (a rhamnoside) resists upper GI cleavage and selectively requires colonic microbial rhamnosidases for activation [1]. Consequently, substituting quercitrin with quercetin or isoquercitrin in localized colonic formulations results in premature systemic absorption and therapeutic failure at the target site. Furthermore, in manufacturing processes involving aqueous heating or ultrasound, quercetin suffers rapid structural degradation, whereas quercitrin remains fully intact, dictating strict non-interchangeability in formulation workflows [2].

Aqueous Thermal Stability for High-Temperature Processing

During aqueous extraction and formulation at boiling temperatures, the aglycone quercetin undergoes rapid thermal degradation, limiting its processability. The specific glycosylation in quercitrin significantly enhances its thermal resilience. Quantitative degradation kinetics show that the time required for 10% degradation in boiling water is 4.2 times longer for quercitrin compared to quercetin[1].

Evidence DimensionTime to 10% degradation in boiling water
Target Compound Data74.08 minutes
Comparator Or BaselineQuercetin (17.57 minutes)
Quantified Difference4.2-fold increase in aqueous thermal stability
ConditionsBoiling water heating treatment

Enables the use of high-temperature aqueous extraction and pasteurization processes without significant loss of the active pharmaceutical ingredient.

Sonochemical Stability During Ultrasound-Assisted Extraction

Ultrasound-assisted processing is widely used in nanoemulsion and botanical extract manufacturing, but it can induce oxidation and polymerization of sensitive flavonoids. Under aggressive ultrasound treatment in 80% ethanol, quercetin suffers severe degradation, whereas quercitrin remains structurally unaffected [1].

Evidence DimensionConcentration loss under ultrasound treatment
Target Compound DataStable (~0% degradation)
Comparator Or BaselineQuercetin (56% degradation)
Quantified DifferenceComplete preservation of quercitrin vs. >50% loss of quercetin
ConditionsUltrasound treatment in 80% ethanol aqueous solution

Dictates the selection of quercitrin for advanced manufacturing workflows utilizing sonication, ensuring reproducible API yields.

Colon-Targeted Delivery and Localized Anti-Inflammatory Efficacy

Because quercitrin requires colonic rhamnosidases for cleavage, it acts as a site-specific prodrug for quercetin in the lower GI tract. In in vivo models of dextran sulfate sodium (DSS)-induced colitis, oral administration of quercitrin significantly reduces colonic inflammation, whereas an equivalent dose of quercetin fails to reach the colon and shows no therapeutic effect on localized myeloperoxidase (MPO) activity [1].

Evidence DimensionColonic myeloperoxidase (MPO) activity
Target Compound Data77.3 U/g tissue
Comparator Or BaselineQuercetin (138.3 U/g tissue; comparable to untreated colitic baseline at 131.0 U/g)
Quantified Difference44% reduction in local inflammatory marker by quercitrin; 0% reduction by quercetin
ConditionsIn vivo DSS-induced rat colitis model

Proves that quercitrin is strictly required over quercetin for the development of oral therapeutics targeting lower gastrointestinal inflammation.

Colon-Targeted Anti-Inflammatory Therapeutics

Leveraging its resistance to small intestine absorption and specific cleavage by colonic rhamnosidases, quercitrin is the optimal precursor for oral formulations treating inflammatory bowel diseases (e.g., colitis). It reliably delivers the active aglycone directly to the inflamed colonic mucosa [1].

Ultrasound-Assisted Nanoemulsion Manufacturing

Quercitrin's absolute stability under sonochemical stress makes it the preferred flavonoid for integration into oil-in-water nanoemulsions and liposomal delivery systems, where the use of quercetin would result in >50% API degradation during ultrasonic processing [2].

High-Temperature Aqueous Functional Beverages

Due to a 4.2-fold increase in thermal stability over its aglycone counterpart, quercitrin is highly suitable for aqueous botanical extracts and functional beverages that require prolonged boiling or thermal pasteurization steps without sacrificing bioactive titer [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Yellow solid; [Merck Index]
Solid

Color/Form

YELLOW CRYSTALS FROM DIL METHANOL OR ETHANOL

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 Da

Monoisotopic Mass

448.10056145 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

176-179 °C; FROM WATER, MP 167 °C
250 - 252 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2Y8906LC5P

Other CAS

522-12-3

Metabolism Metabolites

YIELDS QUERCETIN IN ASPERGILLUS; WESTLAKE DWS, CAN J MICROBIOL 9: 211 (1963); YIELDS QUERCITRIN QUINONE PROBABLY IN POLYPORUS; PICKARD MA & WESTLAKE DWS, CAN J BIOCHEM 48: 1351 (1970). /FROM TABLE/
Quercitrin has known human metabolites that include alpha-L-Rhamnose, Quercetin, and L-Rhamnose.

Wikipedia

Quercitrin

Methods of Manufacturing

EXTRACTION (AS MIXTURE WITH QUERCETIN) FROM BARK OF QUECUS TINCTORIA WITH HIGH PRESSURE STEAM
FROM AESCULUS HIPPOCASTANUM L, HIPPOCASTANACEAE: HORHAMMER ET AL, ARCH PHARM 292, 113 (1959).

General Manufacturing Information

HAS BEEN USED AS TEXTILE DYE. FLAVINE YELLOW SHADE IS PREPARED BY EXTRACTING QUERCITRON BARK WITH HIGH PRESSURE STEAM AND CONSISTS MAINLY OF QUERCITRIN; TISDALE, CAN TEXTILE J 57, 44 (1941).

Analytic Laboratory Methods

ONE OF THE CONSTITUENTS OF TETRAPANAX PAPYRIFERUM IDENTIFIED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WAS QUERCITRIN.

Stability Shelf Life

IN AQ ALKALINE SOLN INTENSE YELLOW COLOR WHICH IS OXIDIZED BY AIR TO BROWN

Dates

Last modified: 08-15-2023
1: Cincin ZB, Unlu M, Kiran B, Bireller ES, Baran Y, Cakmakoglu B. Apoptotic Effects of Quercitrin on DLD-1 Colon Cancer Cell Line. Pathol Oncol Res. 2015 Apr;21(2):333-8. doi: 10.1007/s12253-014-9825-3. Epub 2014 Aug 6. PubMed PMID: 25096395.
2: Córdoba A, Monjo M, Hierro-Oliva M, González-Martín ML, Ramis JM. Bioinspired Quercitrin Nanocoatings: A Fluorescence-Based Method for Their Surface Quantification, and Their Effect on Stem Cell Adhesion and Differentiation to the Osteoblastic Lineage. ACS Appl Mater Interfaces. 2015 Aug 5;7(30):16857-64. doi: 10.1021/acsami.5b05044. Epub 2015 Jul 24. PubMed PMID: 26167954.
3: Cincin ZB, Unlu M, Kiran B, Bireller ES, Baran Y, Cakmakoglu B. Molecular mechanisms of quercitrin-induced apoptosis in non-small cell lung cancer. Arch Med Res. 2014 Aug;45(6):445-54. doi: 10.1016/j.arcmed.2014.08.002. Epub 2014 Sep 2. PubMed PMID: 25193878.
4: Zhi K, Li M, Bai J, Wu Y, Zhou S, Zhang X, Qu L. Quercitrin treatment protects endothelial progenitor cells from oxidative damage via inducing autophagy through extracellular signal-regulated kinase. Angiogenesis. 2016 Jul;19(3):311-24. doi: 10.1007/s10456-016-9504-y. Epub 2016 Mar 26. PubMed PMID: 27017346.
5: Gómez-Florit M, Monjo M, Ramis JM. Identification of quercitrin as a potential therapeutic agent for periodontal applications. J Periodontol. 2014 Jul;85(7):966-74. doi: 10.1902/jop.2014.130438. Epub 2014 Feb 18. PubMed PMID: 24548116.
6: Gómez-Florit M, Monjo M, Ramis JM. Quercitrin for periodontal regeneration: effects on human gingival fibroblasts and mesenchymal stem cells. Sci Rep. 2015 Nov 12;5:16593. doi: 10.1038/srep16593. PubMed PMID: 26558438; PubMed Central PMCID: PMC4642307.
7: Ma JQ, Luo RZ, Jiang HX, Liu CM. Quercitrin offers protection against brain injury in mice by inhibiting oxidative stress and inflammation. Food Funct. 2016 Jan;7(1):549-56. doi: 10.1039/c5fo00913h. PubMed PMID: 26510118.
8: Li X, Jiang Q, Wang T, Liu J, Chen D. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group. Molecules. 2016 Sep 19;21(9). pii: E1246. PubMed PMID: 27657022.
9: Li J, Liu QT, Chen Y, Liu J, Shi JL, Liu Y, Guo JY. Involvement of 5-HT1A Receptors in the Anxiolytic-Like Effects of Quercitrin and Evidence of the Involvement of the Monoaminergic System. Evid Based Complement Alternat Med. 2016;2016:6530364. doi: 10.1155/2016/6530364. Epub 2016 May 19. PubMed PMID: 27298626; PubMed Central PMCID: PMC4889836.
10: Truong VL, Ko SY, Jun M, Jeong WS. Quercitrin from Toona sinensis (Juss.) M.Roem. Attenuates Acetaminophen-Induced Acute Liver Toxicity in HepG2 Cells and Mice through Induction of Antioxidant Machinery and Inhibition of Inflammation. Nutrients. 2016 Jul 15;8(7). pii: E431. doi: 10.3390/nu8070431. PubMed PMID: 27428996; PubMed Central PMCID: PMC4963907.
11: Li W, Li H, Zhang M, Wang M, Zhong Y, Wu H, Yang Y, Morel L, Wei Q. Quercitrin ameliorates the development of systemic lupus erythematosus-like disease in a chronic graft-versus-host murine model. Am J Physiol Renal Physiol. 2016 Jul 1;311(1):F217-26. doi: 10.1152/ajprenal.00249.2015. Epub 2016 Feb 24. PubMed PMID: 26911849.
12: Verjee S, Brügger D, Abdel-Aziz H, Butterweck V. Permeation Characteristics of Hypericin across Caco-2 Monolayers in the Absence or Presence of Quercitrin - A Mass Balance Study. Planta Med. 2015 Aug;81(12-13):1111-20. doi: 10.1055/s-0035-1546034. Epub 2015 May 27. PubMed PMID: 26018919.
13: Dai X, Ding Y, Zhang Z, Cai X, Li Y. Quercetin and quercitrin protect against cytokine induced injuries in RINm5F β-cells via the mitochondrial pathway and NF-κB signaling. Int J Mol Med. 2013 Jan;31(1):265-71. doi: 10.3892/ijmm.2012.1177. Epub 2012 Nov 8. PubMed PMID: 23138875.
14: Satué M, Arriero Mdel M, Monjo M, Ramis JM. Quercitrin and taxifolin stimulate osteoblast differentiation in MC3T3-E1 cells and inhibit osteoclastogenesis in RAW 264.7 cells. Biochem Pharmacol. 2013 Nov 15;86(10):1476-86. doi: 10.1016/j.bcp.2013.09.009. Epub 2013 Sep 20. PubMed PMID: 24060614.
15: Hasan S, Singh K, Danisuddin M, Verma PK, Khan AU. Inhibition of major virulence pathways of Streptococcus mutans by quercitrin and deoxynojirimycin: a synergistic approach of infection control. PLoS One. 2014 Mar 12;9(3):e91736. doi: 10.1371/journal.pone.0091736. eCollection 2014. PubMed PMID: 24622055; PubMed Central PMCID: PMC3951425.
16: Yin Y, Li W, Son YO, Sun L, Lu J, Kim D, Wang X, Yao H, Wang L, Pratheeshkumar P, Hitron AJ, Luo J, Gao N, Shi X, Zhang Z. Quercitrin protects skin from UVB-induced oxidative damage. Toxicol Appl Pharmacol. 2013 Jun 1;269(2):89-99. doi: 10.1016/j.taap.2013.03.015. Epub 2013 Mar 29. PubMed PMID: 23545178; PubMed Central PMCID: PMC3700335.
17: Jiang S, Yang J, Qian D, Guo J, Shang EX, Duan JA, Xu J. Rapid screening and identification of metabolites of quercitrin produced by the human intestinal bacteria using ultra performance liquid chromatography/quadrupole-time-of-flight mass spectrometry. Arch Pharm Res. 2014 Feb;37(2):204-13. doi: 10.1007/s12272-013-0172-9. Epub 2013 Jun 11. PubMed PMID: 23754166.
18: Gomez-Florit M, Pacha-Olivenza MA, Fernández-Calderón MC, Córdoba A, González-Martín ML, Monjo M, Ramis JM. Quercitrin-nanocoated titanium surfaces favour gingival cells against oral bacteria. Sci Rep. 2016 Mar 1;6:22444. doi: 10.1038/srep22444. PubMed PMID: 26925553; PubMed Central PMCID: PMC4772538.
19: Liu B, Chen F, Bi C, Wang L, Zhong X, Cai H, Deng X, Niu X, Wang D. Quercitrin, an inhibitor of Sortase A, interferes with the adhesion of Staphylococcal aureus. Molecules. 2015 Apr 13;20(4):6533-43. doi: 10.3390/molecules20046533. PubMed PMID: 25871372.
20: Choi EM. Protective effect of quercitrin against hydrogen peroxide-induced dysfunction in osteoblastic MC3T3-E1 cells. Exp Toxicol Pathol. 2012 Mar;64(3):211-6. doi: 10.1016/j.etp.2010.08.008. Epub 2010 Sep 6. PubMed PMID: 20822887.

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